molecular formula C22H17N3O4 B11035633 5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11035633
M. Wt: 387.4 g/mol
InChI Key: KAKMFEALUATGIF-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17N3O4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17N3O4/c26-21-19-16(15-6-7-17-18(12-15)29-13-28-17)8-10-23-20(19)25(22(27)24-21)11-9-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,24,26,27)

InChI Key

KAKMFEALUATGIF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=O)NC(=O)N(C4=NC=C3)CCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrido[2,3-d]pyrimidine core and substituents such as a 1,3-benzodioxole and a 2-phenylethyl group, suggest that it may exhibit various biological activities. This article aims to explore the biological activity of this compound through detailed research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 456.46 g/mol. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research on pyrido[2,3-d]pyrimidine derivatives indicates that they often possess significant biological activities, including anti-cancer and kinase inhibition properties. The specific biological activities of This compound are still under investigation but show promise based on related compounds.

Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in cellular processes. For instance:

  • eEF-2K Inhibition : A study evaluated the inhibitory effects of various pyrido[2,3-d]pyrimidine derivatives on eEF-2K activity. One derivative exhibited an IC₅₀ value of 0.28 μM against eEF-2K . This suggests that the target compound may also have similar inhibitory effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. A series of derivatives were synthesized to probe their SAR:

CompoundSubstituentIC₅₀ (μM)
6Ethyl0.42
9Cyclopropyl0.93

Compounds with specific functional groups at designated positions showed enhanced inhibitory activity against eEF-2K .

Case Study 1: Anti-Cancer Activity

In a recent screening study involving multicellular spheroids, several derivatives of pyrido[2,3-d]pyrimidine were tested for their anti-cancer properties. The results indicated that certain modifications led to increased efficacy in inhibiting tumor growth . While specific data for the compound are not yet available, its structural similarity suggests potential anti-cancer applications.

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of protein kinases by pyrido[2,3-d]pyrimidine derivatives. The findings demonstrated that these compounds could effectively inhibit kinase activity in cancer cell lines, leading to reduced cell proliferation . This reinforces the hypothesis that This compound may exhibit similar properties.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C25H22N4O5C_{25}H_{22}N_{4}O_{5} with a molecular weight of approximately 458.5 g/mol. The synthesis typically involves multi-step organic synthesis techniques, which may include alkylation and cyclization reactions to construct the pyrido[2,3-d]pyrimidine core and introduce the benzodioxole and phenylethyl substituents. These structural features are believed to enhance its biological activity and chemical reactivity.

Biological Activities

Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure often exhibit significant biological activities. The specific activities of 5-(1,3-benzodioxol-5-yl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione require further investigation; however, preliminary studies suggest several potential applications:

  • Anticancer Activity :
    • Similar compounds have been investigated for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown promising results in reducing eEF-2K activity in breast cancer cells .
    • The compound's ability to modulate key signaling pathways involved in tumor growth presents a potential avenue for cancer therapy.
  • Antimicrobial Properties :
    • Compounds structurally related to this molecule have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the benzodioxole moiety may contribute to enhanced antimicrobial activity due to its favorable interaction with microbial targets .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of pyrido[2,3-d]pyrimidines may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

A review of the literature reveals several case studies focusing on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • A study synthesized a series of derivatives from 6-amino-1,3-disubstituted uracils and screened them for eEF-2K inhibitory activity. Among these derivatives, some exhibited IC50 values as low as 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating their potential as therapeutic agents .
  • Another research effort focused on the structure-activity relationship (SAR) of similar compounds. By modifying specific regions of the pyrido[2,3-d]pyrimidine structure, researchers identified key functional groups that enhance biological activity while maintaining favorable pharmacokinetic properties .

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